1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

描述

Molecular Architecture and Isomeric Considerations

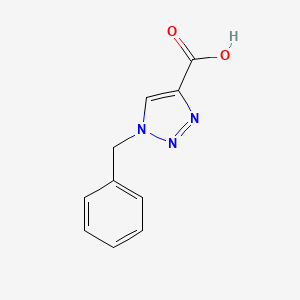

1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a five-membered aromatic triazole ring substituted at the N1 position with a benzyl group and at the C4 position with a carboxylic acid moiety. Its molecular formula is $$ \text{C}{10}\text{H}{9}\text{N}{3}\text{O}{2} $$, with a molecular weight of 203.20 g/mol. The triazole core consists of three nitrogen atoms at positions 1, 2, and 3, with the benzyl group ($$ \text{C}{6}\text{H}{5}\text{CH}_{2} $$) attached to N1 and the carboxylic acid ($$ \text{COOH} $$) at C4 (Figure 1).

The compound’s planar structure is stabilized by aromaticity, with delocalized π-electrons across the triazole ring. The benzyl substituent introduces steric bulk and enhances lipophilicity, while the carboxylic acid group contributes to polarity and hydrogen-bonding capacity. Key bond lengths and angles, derived from computational studies, include:

- N1–N2: $$ 1.341 \, \text{Å} $$

- N2–N3: $$ 1.301 \, \text{Å} $$

- C4–COOH: $$ 1.362 \, \text{Å} $$

- Bond angles within the triazole ring: $$ 108.7^\circ $$ (N3–C4–C5) and $$ 103.6^\circ $$ (N1–C5–C4).

Isomeric Considerations

Tautomerism is a hallmark of unsubstituted 1,2,3-triazoles, where proton shifts between N1 and N2 positions yield 1H- and 2H-tautomers. However, the benzyl group at N1 in this compound locks the tautomeric state, eliminating the possibility of 1H/2H interconversion. This structural rigidity distinguishes it from simpler triazole derivatives, where tautomerism influences reactivity and spectroscopic properties.

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{10}\text{H}{9}\text{N}{3}\text{O}{2} $$ |

| Molecular Weight | 203.20 g/mol |

| SMILES | C1=CC=C(C=C1)CN2C=C(N=N2)C(=O)O |

| InChI Key | MIGIDQCWBSDLTO-UHFFFAOYSA-N |

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The IUPAC name 1-benzyltriazole-4-carboxylic acid follows hierarchical substitution rules:

- The parent structure is 1H-1,2,3-triazole, numbered such that N1 is adjacent to N2 and N3.

- The benzyl group ($$ \text{C}{6}\text{H}{5}\text{CH}_{2} $$) is assigned the lowest possible locant (N1).

- The carboxylic acid substituent receives the next lowest locant (C4).

Alternative nomenclature includes:

- This compound (emphasizing hydrogen position).

- α-(4-Carboxy-1H-1,2,3-triazol-1-yl)toluene (archaic benzene-derived naming).

Regulatory identifiers further specify the compound:

Comparative Analysis with Related Triazole Carboxylic Acid Derivatives

This compound belongs to a broader class of triazole-carboxylic acid hybrids. Structural modifications at N1 or C4 alter physicochemical and biological properties (Table 1):

Key Observations :

- Esterification (e.g., ethyl ester) increases lipophilicity, reducing aqueous solubility but enhancing membrane permeability.

- Aryl substituents (e.g., phenyl at C5) extend conjugation, altering electronic properties and potential binding interactions.

- Amino groups introduce hydrogen-bond donors, influencing acidity ($$ \text{p}K_{a} $$) and metal coordination capacity.

The carboxylic acid moiety in this compound confers a $$ \text{p}K_{a} $$ of ~3.5–4.0, typical for aromatic carboxylic acids, enabling salt formation under basic conditions. This contrasts with non-ionizable derivatives (e.g., esters), which lack pH-dependent solubility.

属性

IUPAC Name |

1-benzyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)9-7-13(12-11-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGIDQCWBSDLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585453 | |

| Record name | 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28862-12-6 | |

| Record name | 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Procedure Summary

- Starting materials: Benzyl azide and propiolic acid (or ethyl propiolate)

- Catalyst: Copper(I) iodide or copper sulfate/sodium ascorbate system

- Solvent: Mixture of t-butanol and water (2:1) or DMF

- Temperature: Room temperature to 100°C depending on conditions

- Time: Typically 8-24 hours

- Yield: High yields, often above 80%

Reaction Scheme

Benzyl azide + Propiolic acid → this compound (Cu(I) catalyzed)

Research Findings and Data

This method is favored for its regioselectivity, forming exclusively the 1,4-substituted triazole, and its operational simplicity. The benzyl azide is typically prepared from benzyl bromide via nucleophilic substitution with sodium azide.

Multi-Step Synthesis via Benzyl Bromide and Sodium Azide Intermediates

A detailed synthetic route involves the following steps:

- Conversion of benzyl alcohols to benzyl bromides using phosphorus tribromide (PBr3).

- Formation of benzyl azides by reacting benzyl bromides with sodium azide.

- CuAAC reaction of benzyl azides with ethyl propiolate to form ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylates.

- Hydrolysis of the ester to yield this compound.

Grignard and Carbon Dioxide Carboxylation Method

A patented method describes the use of 1-substituted-4,5-dibromo-1H-1,2,3-triazole as a precursor, which undergoes Grignard reagent treatment followed by carbonation with carbon dioxide to yield the triazole-4-carboxylic acid.

Key Steps

- Treatment of 1-substituted-4,5-dibromo-1H-1,2,3-triazole with isopropylmagnesium chloride at low temperature.

- Introduction of carbon dioxide to form the carboxylate intermediate.

- Acidification and extraction to isolate the carboxylic acid.

- Optional methylation to form methyl esters for purification.

This method is advantageous for its ability to introduce substituents at the 1-position before carboxylation, allowing for diversity in the triazole derivatives.

One-Step Synthesis from Azides and β-Ketoesters

An alternative approach involves a one-step cyclization of azides with β-ketoesters in the presence of a base to form 1,2,3-triazole-4-carboxylic acids directly.

Highlights

- Reaction of azides with β-ketoesters under basic conditions.

- Formation of 3H-triazole-4-carboxylic acid derivatives.

- Suitable for large-scale and safe synthesis.

| Parameter | Conditions | Yield (%) | Notes | Reference |

|---|---|---|---|---|

| Azide + β-ketoester + base | Base (e.g., NaOH), room temperature | 60-85 | One-step synthesis, scalable |

This method provides a streamlined route, eliminating the need for preformed alkynes, and is useful for synthesizing a variety of substituted triazole carboxylic acids.

Post-Synthetic Modifications

Additional transformations of this compound include:

- Decarboxylation: Thermal or catalytic removal of the carboxyl group to yield 1-benzyl-1H-1,2,3-triazole with yields up to 92% using copper nanoparticles.

- Salt formation: Reaction with inorganic bases to form water-soluble salts, enhancing bioavailability.

- Electrophilic substitution: Regioselective substitution at the benzyl N1 position under radical conditions (e.g., bromination, nitration).

- Reduction of carboxyl group: Using borane-THF to reduce -COOH to -CH2OH with 74% yield.

- Oxidation: Conversion of triazole to N-oxide derivatives using peracetic acid.

| Transformation | Conditions | Yield (%) | Notes | Reference |

|---|---|---|---|---|

| Decarboxylation | 180°C vacuum or Cu(I) nanoparticles | 78-92 | Thermal or catalytic | |

| Salt formation | Inorganic bases (e.g., NaOH) | — | Enhances solubility | |

| Electrophilic substitution | Br2/FeCl3 or HNO3/H2SO4 | 58-67 | Bromination, nitration | |

| Carboxylic acid reduction | Borane-THF | 74 | Reduction to alcohol |

Summary Table of Preparation Methods

This comprehensive overview integrates diverse synthetic strategies for this compound, emphasizing copper-catalyzed cycloaddition as the primary method due to its efficiency and selectivity. Alternative methods such as Grignard carboxylation and one-step β-ketoester cyclizations provide useful routes for structural variations and scale-up. Post-synthetic modifications further expand the compound’s utility in medicinal chemistry.

化学反应分析

Amide Bond Formation

The carboxylic acid group undergoes nucleophilic acyl substitution with amines to form amide derivatives, a key reaction for pharmacological applications.

Mechanism : Activation of the carboxylic acid via coupling reagents enables reaction with primary or secondary amines.

Example : Coupling with N-substituted piperazines under mild conditions produces triazole-arylamide hybrids with antimicrobial activity .

Hydrolysis and Esterification

The compound participates in equilibrium between carboxylic acid and ester forms under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | 4 N NaOH, H₂O, RT | Carboxylic acid | >90% | |

| Esterification | Ethanol, H₂SO₄ (Fischer esterification) | Ethyl ester derivative | ~85%* |

Note: Ester synthesis is typically achieved via copper-catalyzed cycloaddition rather than direct esterification of the acid .

Decarboxylation

Thermal or catalytic decarboxylation removes CO₂ to yield 1-benzyl-1H-1,2,3-triazole:

| Conditions | Catalyst | Product Purity | Reference |

|---|---|---|---|

| 180°C, vacuum | None | 78% | |

| Cu(I) nanoparticles, DMF | Cu | 92% |

Salt Formation

Reaction with inorganic bases forms water-soluble salts:

Application : Enhances bioavailability for in vivo studies .

Electrophilic Substitution

The triazole ring undergoes regioselective substitution at the N1 benzyl position under radical conditions:

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂, FeCl₃ | CHCl₃, 50°C | 1-(4-Bromobenzyl) derivative | 67% | |

| HNO₃, H₂SO₄ | 0°C | Nitro-substituted triazole | 58% |

Cycloaddition Reactions

The triazole core participates in Huisgen-type cycloadditions with strained alkynes:

| Dipolarophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Norbornene | 100°C, 24 h | Bicyclic triazole adduct | 81% |

Carboxylic Acid Reduction

The -COOH group is reduced to -CH₂OH using borane-THF:

Yield : 74% (isolated as white crystals) .

Triazole Ring Oxidation

Peracetic acid oxidizes the triazole to an N-oxide:

科学研究应用

1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

作用机制

The mechanism of action of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma patients . The compound’s triazole ring and carboxylic acid group play crucial roles in its binding affinity and specificity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

Triazole-4-carboxylic acids differ primarily in their N1 substituents and additional functional groups, which significantly influence their physicochemical properties and reactivity.

Key Observations :

- Tautomerism : The 5-formyl derivative (1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid) exhibits ring-chain tautomerism, with the open-chain form dominating (80%) in solution. This contrasts with the benzyl analog, which lacks tautomeric behavior .

- Electron-Donating/Withdrawing Groups: Substituents like 4-ethoxyphenyl (electron-donating) and 4-aminosulfonylphenyl (electron-withdrawing) modulate electronic density on the triazole ring, affecting metal coordination and reactivity .

Physicochemical Properties

Decarboxylation : The 5-formyl derivative undergoes decarboxylation at 175°C, a behavior shared with other 1,2,3-triazole-4-carboxylic acids .

Coordination Chemistry

- 1-Benzyl derivative : Forms Re(I) tricarbonyl complexes with two conformers (2:1 ratio) due to benzyl group orientation .

- Aminophenyl derivatives: Coordinate with transition metals (e.g., Co, Cu) to form stable complexes with antimicrobial activity .

- Sulfonamide derivatives: Potential for hydrogen bonding, enhancing interactions with biological targets .

生物活性

1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a triazole ring substituted with a benzyl group at the 1-position and a carboxylic acid group at the 4-position. Its biological activity primarily revolves around its interactions with various enzymes and proteins, leading to effects on cellular processes such as apoptosis, cell cycle regulation, and metabolic pathways.

The biological activity of this compound can be attributed to several key mechanisms:

Target Enzymes:

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): The compound inhibits these enzymes, which play critical roles in cholinergic neurotransmission, potentially affecting cognitive functions and neuromuscular activities.

- Cytochrome P450 Enzymes: It modulates metabolic reactions by interacting with cytochrome P450 enzymes, influencing the synthesis and degradation of various biomolecules.

Cellular Effects:

- Apoptosis Induction: The compound has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. This effect is crucial for its potential application in cancer therapy.

- Tubulin Polymerization Inhibition: It disrupts mitotic processes by inhibiting tubulin polymerization, which is essential for cell division. This action leads to cell cycle arrest at the G2/M phase in cancer cells .

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic applications:

Anticancer Activity:

- Cancer Cell Lines: this compound exhibits significant cytotoxic activity against several cancer types, including leukemia, melanoma, non-small cell lung cancer (NSCLC), and breast cancer. The inhibition of tubulin polymerization is a key mechanism underlying its anticancer effects .

Antimicrobial Properties:

- The compound has also demonstrated antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Case Studies

-

Inhibition of Tubulin Polymerization:

A study investigated the effects of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide (a derivative) on tubulin polymerization. Results indicated that this compound effectively inhibited tubulin polymerization at concentrations as low as 10 µM, leading to significant growth inhibition in HeLa cells . -

Apoptosis in Cancer Cells:

In vitro experiments demonstrated that treatment with this compound resulted in increased levels of apoptotic markers in leukemia cell lines. Flow cytometry analysis revealed G2/M phase arrest and subsequent apoptosis induction.

The biochemical properties of this compound include:

- Solubility: The carboxylic acid group enhances solubility in aqueous environments, facilitating its interaction with biological targets.

- Stability: The compound exhibits chemical stability under physiological conditions but can degrade into bioactive metabolites that may also exert biological effects .

Applications

The diverse biological activities of this compound make it valuable for various applications:

- Pharmaceutical Development: Its potential as an anticancer and antimicrobial agent positions it as a promising candidate for drug development.

- Material Science: The compound's properties are being explored for use in developing materials with specific functionalities such as corrosion inhibitors and photostabilizers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。